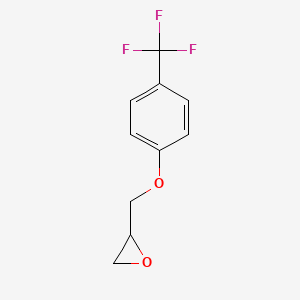

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Beschreibung

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is an epoxide derivative featuring a trifluoromethyl-substituted phenoxymethyl group. Its molecular formula is C₁₀H₉F₃O₂ (MW: 218.17 g/mol), and it is characterized by a reactive oxirane (epoxide) ring, which enables nucleophilic ring-opening reactions with amines, alcohols, or thiols . This compound is frequently utilized as a key intermediate in medicinal chemistry for synthesizing propanolamine derivatives, such as AMPK activators and GDF15 inducers . For example, reactions with dibenzylamine yield 1-(dibenzylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol (BC1618) in 86% yield under nitrogen at 70°C .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design. Its purity (>98%) and structural confirmation via NMR, IR, and mass spectrometry are well-documented .

Eigenschaften

IUPAC Name |

2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFXQNABVOHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activity and applications in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Reactivity

The reactivity and applications of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane can be contextualized by comparing it to structurally related epoxides:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances electrophilicity of the epoxide ring compared to electron-donating groups (e.g., methoxy in ). However, nitro-substituted analogs () exhibit even greater reactivity due to stronger EW effects .

- Steric Effects : Bulky substituents (e.g., cumyl in ) reduce reaction yields (e.g., 21% for 5b in ) due to hindered nucleophilic attack .

- Chirality: Enantiomers like (R)- and (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane () may show divergent biological activities, though stereochemical data are often underreported .

Physicochemical Properties

- Melting Points : The target compound typically forms crystalline solids (e.g., BC1618 in ), while analogs with flexible ether chains (e.g., ) exist as oils .

- Purity : HPLC purity exceeds 96% for most derivatives (), though yields vary widely (11–96%) depending on substituents and reaction conditions .

- Solubility : Trifluoromethyl groups improve lipid solubility, whereas polar groups (e.g., nitro, hydroxyl) enhance aqueous solubility .

Biologische Aktivität

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, also known as (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane, is a chiral organic compound featuring an epoxide structure. This compound is characterized by a trifluoromethyl group attached to a phenoxy ring, which enhances its electronic properties and potential biological activity. The oxirane (epoxide) ring structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis and a candidate for biological studies.

Molecular Structure

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- Chirality : The "S" designation indicates its specific stereochemistry, influencing its interactions in biological systems.

Functional Groups

- Epoxide Group : Provides reactivity towards nucleophiles.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Phenoxy Group : Contributes to the compound's rigidity and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The epoxide ring can react with nucleophiles, leading to the formation of biologically active derivatives. This reactivity is crucial for studying protein-protein interactions and enzyme functions.

Potential Applications

- Drug Development : The compound may serve as a building block for synthesizing novel drug candidates targeting various therapeutic areas.

- Polymer Synthesis : Its epoxide structure allows it to be used as a monomer in creating functional polymers with specific properties for applications in electronics and drug delivery.

- Asymmetric Synthesis : Due to its chirality, it can be utilized in asymmetric synthesis, potentially improving the efficacy of chiral drugs.

Case Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance:

- Trifluoromethyl-containing Drugs : A review of FDA-approved drugs revealed that the trifluoromethyl group significantly contributes to the pharmacological properties of various compounds, enhancing their effectiveness and stability in biological systems .

Interaction Studies

Preliminary studies suggest that this compound may activate AMP-activated protein kinase (AMPK), indicating potential interactions with metabolic pathways. However, comprehensive studies are necessary to elucidate these mechanisms fully.

Comparative Analysis

The following table summarizes related compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fluoxetine Hydrochloride | Contains a trifluoromethyl group | Antidepressant properties |

| 2-(Phenoxy)methyl oxirane | Lacks trifluoromethyl substituent | Less lipophilic compared to the target compound |

| 3-(Trifluoromethyl)phenyl oxirane | Trifluoromethyl group but different ring | Different reactivity patterns |

This comparison highlights how the presence of the trifluoromethyl group and specific stereochemistry can influence reactivity and biological activity.

Q & A

Q. What are the most effective synthetic routes for 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)phenol and epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF or acetone). The reaction requires controlled heating (~60–80°C) to promote epoxide ring formation while minimizing side reactions like diol formation. Evidence from analogous compounds (e.g., 2-{[(4-chlorophenyl)methoxy]methyl}oxirane) suggests yields can be improved by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between polar and non-polar phases .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR: The epoxide protons (δ 3.1–3.8 ppm) and trifluoromethyl group (δ 1.2–1.5 ppm for adjacent protons) are diagnostic. Splitting patterns confirm methylene linkage between the phenoxy and oxirane groups.

- ¹⁹F NMR: A singlet near δ -62 ppm confirms the CF₃ group.

- IR: Strong absorption at ~1250 cm⁻¹ (C-O-C epoxide) and ~1120 cm⁻¹ (C-F stretch) validates the structure .

Q. What are the common reaction pathways for this epoxide in nucleophilic ring-opening reactions?

Methodological Answer: The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects. For example:

- Amines: Produce β-amino alcohols (e.g., with NH₃ or alkylamines).

- Thiols: Yield β-thioethers (e.g., with NaSH).

- Acids: Form esters via acid-catalyzed ring-opening.

Reaction rates are influenced by solvent polarity and temperature, with DMF or THF often used to stabilize intermediates .

Advanced Research Questions

Q. How do computational studies (DFT, MD) predict the regioselectivity of ring-opening reactions for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For this compound, electron-withdrawing CF₃ groups polarize the epoxide ring, favoring nucleophilic attack at the carbon adjacent to the phenoxy group. Molecular dynamics (MD) simulations in solvents like DMSO further validate kinetic vs. thermodynamic control .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during large-scale synthesis?

Methodological Answer:

- Inhibitors: Add radical scavengers (e.g., hydroquinone) to prevent epoxide polymerization.

- Temperature Control: Maintain reaction temperatures below 80°C to avoid thermal degradation.

- Purification: Use flash chromatography (silica gel, hexane/EtOAc) or distillation under reduced pressure to isolate the product .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

Methodological Answer: The CF₃ group increases electrophilicity of the epoxide ring via inductive effects, accelerating nucleophilic ring-opening. However, steric hindrance from the bulky substituent can reduce reaction rates with bulky nucleophiles. Comparative studies with 2-((4-methylphenoxy)methyl)oxirane show a 30–50% rate enhancement in SN2 reactions with amines .

Q. What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

- HPLC-MS: Quantify byproducts (e.g., diols or oligomers) to identify yield-limiting steps.

- Kinetic Profiling: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to optimize time and temperature.

- Isotopic Labeling: Use ¹³C-labeled epichlorohydrin to trace reaction pathways and identify intermediates .

Applications in Scientific Research

Q. How is this compound utilized in the development of fluorinated polymers or bioactive molecules?

Methodological Answer: The epoxide serves as a monomer in fluorinated epoxy resins, enhancing thermal stability and chemical resistance. In medicinal chemistry, it acts as a precursor to β-blockers or kinase inhibitors via regioselective ring-opening with heterocyclic amines. For example, coupling with morpholine derivatives produces candidates for anti-inflammatory agents .

Q. What role does stereochemistry play in its biological activity, and how is enantiomeric purity achieved?

Methodological Answer: Chiral centers in ring-opened products (e.g., β-amino alcohols) dictate binding affinity to biological targets. Enantiomeric resolution is achieved via chiral chromatography (Chiralpak AD-H column) or asymmetric synthesis using Sharpless epoxidation conditions (e.g., Ti(OiPr)₄, (-)-DET) .

Q. How can this compound be integrated into click chemistry or cross-coupling reactions?

Methodological Answer: The epoxide can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) when functionalized with strained cyclooctynes. Alternatively, Suzuki-Miyaura coupling of boronic acids to aryl halide derivatives of the phenoxy group enables diversification .

Data Contradiction Analysis

Example: Discrepancies in reported epoxide ring-opening rates with amines may arise from solvent effects (polar aprotic vs. protic) or competing acid/base catalysis. Validate via controlled experiments using standardized conditions (e.g., DMF, 25°C, 1:1 amine/epoxide ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.